molecular formula C12H12N2O3 B1414588 methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate CAS No. 2197061-60-0

methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate

Cat. No. B1414588
CAS RN: 2197061-60-0
M. Wt: 232.23 g/mol
InChI Key: AKGOSUGCQJYWSF-UHFFFAOYSA-N
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Description

Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate, commonly referred to as MHP, is a synthetic compound that has been widely studied in the fields of biochemistry, physiology and pharmacology. MHP is a derivative of pyrazole, a five-membered heterocyclic compound with a nitrogen atom at its center. The compound has been used in a variety of scientific research applications, including drug discovery, drug metabolism, and biochemical and physiological studies.

Scientific Research Applications

Antiviral Activity

Methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate: and its derivatives have been studied for their antiviral properties. Compounds with similar structures have shown inhibitory activity against influenza A and other viruses . The ability to bind with high affinity to multiple receptors makes these compounds valuable in the development of new antiviral agents.

Anti-inflammatory Properties

Indole derivatives, which share a similar core structure to the compound , have been recognized for their anti-inflammatory effects. These compounds can be synthesized to target specific inflammatory pathways, potentially leading to new treatments for chronic inflammatory diseases .

Anticancer Applications

The indole nucleus, a component structurally related to methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate , is found in many synthetic drug molecules with anticancer activity. Research into these compounds includes their use in targeting various cancer cell lines, offering a pathway to novel cancer therapies .

Antimicrobial Effects

Compounds with an indole base structure have been shown to possess antimicrobial properties. This includes potential applications in combating bacterial, fungal, and protozoal infections, making them candidates for new antimicrobial drugs .

Antidiabetic Potential

Research into indole derivatives has also highlighted their potential in managing diabetes. By influencing the biological pathways associated with insulin production and glucose metabolism, these compounds could contribute to new antidiabetic medications .

Antitubercular Activity

Indole-based compounds have been investigated for their activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Derivatives of methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate may hold promise in the development of new antitubercular agents .

properties

IUPAC Name

methyl 1-[4-(hydroxymethyl)phenyl]pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-17-12(16)11-6-7-14(13-11)10-4-2-9(8-15)3-5-10/h2-7,15H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGOSUGCQJYWSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C=C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-[4-(hydroxymethyl)phenyl]-1H-pyrazole-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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